(1-Nitropropylidene)cyclohexane
Description
(1-Nitropropylidene)cyclohexane is a nitro-substituted cyclohexane derivative characterized by a nitro group (-NO₂) attached to a propylidene chain (-CH₂-CH₂-CH₂-) that is fused to the cyclohexane ring.
Properties
CAS No. |
185308-56-9 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-nitropropylidenecyclohexane |
InChI |
InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChI Key |
QJGMOANGPUVXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Nitropropylidene)cyclohexane can be achieved through several methods. One common approach involves the nitration of cyclohexane using nitric acid or nitrogen dioxide as nitrating agents. This reaction typically requires high temperatures (250–400 °C) and proceeds via free radical chain reactions involving the homolysis of C-H bonds .
Another method involves the use of tert-butyl nitrite as a nitrating agent, catalyzed by N-hydroxyphthalimide. This approach offers high selectivity and mild reaction conditions, making it a more efficient and environmentally friendly option .
Industrial Production Methods
Industrial production of (1-Nitropropylidene)cyclohexane often relies on the nitration of cyclohexane using nitric acid or nitrogen dioxide. The process involves high temperatures and the use of catalysts to enhance the reaction rate and selectivity. The resulting nitroalkane can be purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-Nitropropylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitrocyclohexanone or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of cyclohexylamine or other amine derivatives.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitrocyclohexanone, cyclohexanone oxime.
Reduction: Cyclohexylamine, dicyclohexylamine.
Substitution: Various substituted cyclohexane derivatives, depending on the substituent introduced.
Scientific Research Applications
(1-Nitropropylidene)cyclohexane has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (1-Nitropropylidene)cyclohexane involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Comparisons with Similar Compounds
Substituent Effects and Molecular Parameters
- The nitro group’s electron-withdrawing nature may distort the cyclohexane chair conformation, as seen in fluorocyclohexane isomers (axial vs. equatorial preferences) .
- Methylcyclohexane (C₇H₁₄): A simple alkyl derivative with a methyl group. Non-polar and conformationally flexible, it adopts a chair form with the methyl group preferentially equatorial to minimize strain .
- n-Propylcyclohexane (C₉H₁₈) : Contains a linear propyl substituent. Its extended alkyl chain increases hydrophobicity compared to (1-Nitropropylidene)cyclohexane .
- 3H-Spiro[1-benzofuran-2,1’-cyclohexane] Derivatives : These spiro compounds combine a benzofuran moiety with cyclohexane, creating rigid, lipophilic structures. Their antimicrobial activity correlates with lipophilicity, a property likely modulated differently in nitro-substituted analogs .
Table 1: Structural and Molecular Comparisons
| Compound | Molecular Formula | Substituent Type | Key Structural Feature | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (1-Nitropropylidene)cyclohexane* | C₉H₁₅NO₂ | Nitropropylidene | Polar nitro group, strained ring | ~169.22 |
| Methylcyclohexane | C₇H₁₄ | Methyl | Non-polar, equatorial preference | 98.19 |
| n-Propylcyclohexane | C₉H₁₈ | Linear alkyl | Hydrophobic, flexible chain | 126.24 |
| Spiro benzofuran-cyclohexane | C₁₄H₁₈O₃ | Spiro benzofuran | Rigid, lipophilic | 234.29 |
*Estimated based on analogous compounds.
Physical Properties
Polarity and Solubility
- (1-Nitropropylidene)cyclohexane: The nitro group enhances polarity, likely increasing solubility in polar solvents (e.g., acetone, ethanol) compared to alkylcyclohexanes. This contrasts with methylcyclohexane, which is hydrophobic and miscible with non-polar solvents like hexane .
- Cyclohexane (C₆H₁₂) : Baseline properties include a density of 0.7739 g/cm³, boiling point of 80.74°C, and solubility in alcohol and ethers . Nitro-substituted derivatives are expected to exhibit higher boiling points due to dipole-dipole interactions.
Conformational Stability
- Fluorocyclohexane studies reveal that electronegative substituents (e.g., F, NO₂) favor equatorial positions to minimize 1,3-diaxial repulsions. This contrasts with alkyl groups (e.g., methyl), which adopt equatorial orientations due to steric effects .
Reactivity Trends
- Nitro Group Reactivity : The nitro group in (1-Nitropropylidene)cyclohexane enables reduction to amines (e.g., catalytic hydrogenation), a pathway absent in alkylcyclohexanes. This aligns with nitrobenzene derivatives used in caprolactam synthesis .
- Radical Stability : Unlike n-propylcyclohexane, which forms stable radicals at seven positions , the nitro group may destabilize radicals due to electron withdrawal, altering reaction kinetics.
Geometric and Electronic Comparisons
- HOMA Index Analysis : Referencing cyclohexane, the HOMA index measures geometric similarity. The nitropropylidene group likely reduces similarity to unstrained cyclohexane due to bond length distortions and electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
